1-(5-Phenylthiophen-2-yl)ethanone
CAS No.: 1665-41-4
Cat. No.: VC21224120
Molecular Formula: C12H10OS
Molecular Weight: 202.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1665-41-4 |
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Molecular Formula | C12H10OS |
Molecular Weight | 202.27 g/mol |
IUPAC Name | 1-(5-phenylthiophen-2-yl)ethanone |
Standard InChI | InChI=1S/C12H10OS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3 |
Standard InChI Key | SPXBZAHGTSZQLL-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(S1)C2=CC=CC=C2 |
Canonical SMILES | CC(=O)C1=CC=C(S1)C2=CC=CC=C2 |
Introduction
Basic Information and Structural Characteristics
1-(5-Phenylthiophen-2-yl)ethanone, also known by its CAS number 1665-41-4, is an organic compound with the molecular formula C12H10OS and a molecular weight of 202.27 g/mol . This compound features a thiophene heterocycle with two key substituents: a phenyl group at position 5 and an acetyl (ethanone) group at position 2. The structure creates an extended π-conjugated system that contributes to its chemical and physical properties .
The compound is known by several synonyms including 1-(5-phenyl-2-thiophenyl)ethanone, 1-(5-Phenylthiophen-2-yl)ethan-1-one, 2-acetyl-5-phenylthiophene, and 1-(5-phenylthien-2-yl)ethanone . These alternative names reflect different naming conventions in chemical nomenclature but refer to the same molecular structure.
The structural identification parameters include:
These identifiers serve as unique structural fingerprints that enable precise identification and database searches for this compound.
Physical and Chemical Properties
Physical Properties
1-(5-Phenylthiophen-2-yl)ethanone appears as a yellow crystalline powder . There are some discrepancies in the literature regarding its melting point, with reports ranging from 70-72°C to 101-102°C . This variation might be attributed to different purification methods or the presence of polymorphs.
The compound exhibits the following physical characteristics:
Property | Value | Source |
---|---|---|
Physical state | Yellow crystalline powder | |
Melting point | 101-102°C (reported as dark brown solid) | |
Molecular weight | 202.27 g/mol | |
Topological Polar Surface Area | 45.3 Ų | |
XLogP3 | 3.3 |
Spectroscopic Data
Spectroscopic data for 1-(5-Phenylthiophen-2-yl)ethanone provides valuable information for structure confirmation and purity assessment. NMR data reported in the literature includes:
¹H NMR (250 MHz, CDCl₃): δ 2.54 (s, 3H), 7.32 (d, 1H, J=4.0Hz), 7.41 (m, 3H), 7.64 (m, 2H), 7.66 (d, 1H, J=4.0Hz) .
¹³C NMR (62.9MHz, CDCl₃): δ 26.0, 123.3, 125.7, 128.5, 128.6, 132.8, 132.9, 142.5, 152.3, 190.1 .
IR spectroscopy data indicates the presence of a carbonyl group (C=O) at 1650 cm⁻¹, along with other characteristic bands at 1531, 1274, 1087, 1074, 999, 966, 926, 909, 843, 808, 757, 720, 688, 661, 641, 611, and 590 cm⁻¹ .
Predicted Collision Cross Section Data
Mass spectrometry analysis provides additional structural information. Predicted collision cross section (CCS) data for various adducts of 1-(5-Phenylthiophen-2-yl)ethanone is presented in Table 1.
Table 1: Predicted Collision Cross Section Data for 1-(5-Phenylthiophen-2-yl)ethanone
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 203.05252 | 143.2 |
[M+Na]⁺ | 225.03446 | 156.6 |
[M+NH₄]⁺ | 220.07906 | 153.3 |
[M+K]⁺ | 241.00840 | 148.9 |
[M-H]⁻ | 201.03796 | 147.8 |
[M+Na-2H]⁻ | 223.01991 | 151.5 |
[M]⁺ | 202.04469 | 147.0 |
[M]⁻ | 202.04579 | 147.0 |
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-(5-Phenylthiophen-2-yl)ethanone can be achieved through various synthetic routes. One documented method involves the preparation of this compound as an intermediate in the synthesis of formyl-aryl-2,2'-bithiophenes .
According to the reported procedure, the synthesis resulted in a dark brown solid with a yield of 23% . The reaction likely involves coupling reactions to form the phenyl-thiophene bond, with the acetyl group either present on the thiophene starting material or introduced subsequently.
Chemical Reactivity
Functional Group Reactivity
1-(5-Phenylthiophen-2-yl)ethanone contains several reactive functional groups that determine its chemical behavior. The acetyl group is particularly reactive and serves as a handle for further transformations. The compound can participate in various reactions including:
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Reduction reactions: The carbonyl group can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol derivative.
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Oxidation reactions: Oxidation can occur at the sulfur atom of the thiophene ring to form corresponding sulfoxides or sulfones.
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Electrophilic substitution: The aromatic rings (both thiophene and phenyl) can undergo electrophilic substitution reactions, although the regioselectivity would be influenced by the existing substituents.
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Condensation reactions: The ketone functionality can participate in condensation reactions with nucleophiles, making this compound useful for the synthesis of more complex molecules .
Derivatives and Transformations
The reactivity of 1-(5-Phenylthiophen-2-yl)ethanone allows for the preparation of various derivatives. Some notable transformations include:
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Halogenation of the acetyl group: Chlorination of the alpha carbon of the acetyl group yields 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one, which has increased electrophilicity and serves as a useful intermediate for further functionalization .
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Formylation: The compound can be converted to formyl derivatives through appropriate reactions, which are useful in the synthesis of compounds with extended conjugation .
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Coupling reactions: The compound can serve as a building block in coupling reactions to form more complex structures such as bithiophenes or other extended aromatic systems .
Biological Activities and Applications
Antimalarial Properties
One of the most significant biological activities of 1-(5-Phenylthiophen-2-yl)ethanone and its derivatives is their potential antimalarial activity. Research has shown that this compound can inhibit Plasmodium falciparum Aspartate Transcarbamoylase (PfATCase), an enzyme that has been suggested as a promising target for antimalarial drugs .
According to studies, 1-(5-Phenylthiophen-2-yl)ethanone (identified as compound 1 in the research) exhibited inhibition of PfATCase with an IC₅₀ value of 1.59 µM, making it the most potent among a series of five related compounds tested . The co-crystal structure of this compound bound to PfATCase revealed that the terminal methoxy side chain extends deep into the allosteric binding site and forms a polar contact with Arg109, while the amino group forms a polar contact with Thr110 .
Applications in Chemical Research
1-(5-Phenylthiophen-2-yl)ethanone serves as an important building block in organic synthesis. It has been utilized in the preparation of:
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Extended conjugated systems: The compound has been used in the synthesis of formyl-aryl-2,2'-bithiophenes, which have applications in materials science due to their optical properties .
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Pharmacologically active compounds: As a precursor for compounds with biological activities, including antimalarial and antimicrobial agents .
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Chemical probes: For investigating enzymatic mechanisms and binding modes, as demonstrated by its use in studying PfATCase .
Recent Research Findings
Structure-Activity Relationships
Recent research has focused on understanding the structure-activity relationships of 1-(5-Phenylthiophen-2-yl)ethanone and its derivatives. Studies on the inhibition of PfATCase revealed that five compounds with similar structures but different methoxy or acetenyl groups on the acetyl moiety showed varying degrees of inhibition .
The IC₅₀ values for these compounds ranged from 1.59 µM to 5.69 µM, suggesting that minor structural modifications can significantly impact biological activity . Crystal soaking experiments with compound 1 (1-(5-Phenylthiophen-2-yl)ethanone) revealed its binding mode, where the terminal methoxy side chain extends into the allosteric binding site of the enzyme .
Development of Improved Derivatives
Based on the co-crystal structure analysis, researchers have explored the development of improved derivatives by merging 1-(5-Phenylthiophen-2-yl)ethanone with other fragments that showed binding to PfATCase . This structure-based design approach aims to enhance inhibitory activity and potentially develop more effective antimalarial agents.
One such endeavor involved replacing the methoxy group of 1-(5-Phenylthiophen-2-yl)ethanone with different aromatic rings, leading to the generation of compounds with potentially enhanced inhibitory properties .
Optical Properties Studies
Research has also examined the UV-visible absorption properties of 1-(5-Phenylthiophen-2-yl)ethanone and related compounds. When integrated into extended π-conjugated systems such as formyl-aryl-2,2'-bithiophenes, these compounds exhibit interesting optical properties .
The position of the lowest energy charge-transfer absorption band in the UV-visible region depends on the electronic nature of the substituent at position 4 of the aryl moiety. Compounds functionalized with donor groups (alkoxy, N,N-dialkylamino) show substantial red shifts (λmax = 397.0-442.0 nm) relative to unsubstituted derivatives (λmax = 382.5 nm), attributed to the strong inductive and conjugative effects of these substituents .
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